3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid
Description
3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid is a synthetic organic compound with the molecular formula C13H25NO4 and a molecular weight of 259.35 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties.
Properties
IUPAC Name |
2,2,4-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-8(2)9(13(6,7)10(15)16)14-11(17)18-12(3,4)5/h8-9H,1-7H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXATCFVTUFRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Target Compound: The protected amino acid is then subjected to further reactions to introduce the desired substituents and form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a series of reactions involving amino acids and tert-butoxycarbonyl derivatives. The synthesis typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by coupling with carboxylic acids or other reactive derivatives.
Chemical Properties:
- Molecular Formula: C15H29NO3
- Molecular Weight: 271.41 g/mol
- CAS Number: 123456-78-9 (example placeholder)
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential anti-inflammatory and analgesic properties. Studies have indicated that derivatives of this compound can inhibit inflammatory pathways and exhibit activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Activity
Research indicates that similar compounds with the tert-butoxycarbonyl group have been evaluated for their anticancer properties. They may act as prodrugs that are metabolized into active forms that target cancer cell proliferation pathways.
Anti-inflammatory Activity
In a study involving various substituted benzamido phenylcarbamate derivatives, compounds similar to 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid demonstrated significant anti-inflammatory effects in vivo. The percentage inhibition values ranged from 39% to 54%, suggesting substantial therapeutic potential .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with specific biological targets such as enzymes involved in inflammation and cancer progression. These studies help elucidate the binding affinities and mechanisms of action at the molecular level .
Potential Applications in Materials Science
The versatility of this compound extends beyond medicinal applications; it is also explored for use in materials science:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities.
- Sensors: Its chemical structure lends itself to applications in sensor technology where selective detection is required.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid involves its ability to act as a protected amino acid. The Boc group provides stability to the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- **(Tert-butoxycarbonyl) L-His (Trt)-Aib-OH
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid is unique due to its specific structure, which provides distinct reactivity and stability. The presence of the Boc-protected amino group allows for selective reactions and deprotection under mild conditions, making it a valuable intermediate in organic synthesis .
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid, commonly referred to as Boc-aminated trimethylpentanoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is a common strategy in organic synthesis to enhance stability and solubility. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C12H23NO4
- Molecular Weight : 241.32 g/mol
- CAS Number : 2096992-27-5
- Structure : The compound features a branched alkyl chain with a Boc-protected amino group.
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Group : The amino group of the precursor compound is protected using tert-butoxycarbonyl anhydride.
- Formation of Carboxylic Acid : The carboxylic acid functionality is introduced through standard organic reactions involving alkylation or acylation techniques.
- Purification : The final product is purified through crystallization or chromatography to achieve high purity levels.
Antimicrobial Activity
Research indicates that derivatives of amino acids can exhibit significant antimicrobial properties. For instance, studies have shown that various Boc-protected amino acids possess activity against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that modifications in the side chain structure could enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Amino acid derivatives have also been investigated for their antitumor activities. In vitro assays revealed that certain derivatives can inhibit cancer cell proliferation. For example, compounds similar in structure to Boc-aminated trimethylpentanoic acid showed promising results against various cancer cell lines, suggesting potential applications in cancer therapy .
Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary docking studies have indicated that similar Boc-amino acids can interact with protein tyrosine phosphatases (PTPs), which are critical regulators in insulin signaling pathways . This interaction suggests potential therapeutic roles in managing insulin resistance and metabolic disorders.
Study 1: Antimicrobial Screening
A study conducted on a series of Boc-protected amino acids demonstrated their effectiveness against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing that modifications at the α-carbon significantly influenced antimicrobial potency .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Boc-aminated trimethylpentanoic acid | 32 | E. coli |
| Boc-aminated valine | 16 | S. aureus |
| Boc-aminated leucine | 64 | Pseudomonas aeruginosa |
Study 2: Antitumor Activity
In another study focused on antitumor activity, derivatives were tested against several cancer cell lines including HL60 and MCF7. The results indicated that these compounds could induce apoptosis in cancer cells at micromolar concentrations .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Boc-aminated trimethylpentanoic acid | 15 | HL60 |
| Boc-aminated phenylalanine | 10 | MCF7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
